molecular formula C4H11ClN2O2S B13583625 (3R)-pyrrolidine-3-sulfonamidehydrochloride

(3R)-pyrrolidine-3-sulfonamidehydrochloride

Cat. No.: B13583625
M. Wt: 186.66 g/mol
InChI Key: RKEXZIKOTCCWKB-PGMHMLKASA-N
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Description

(3R)-pyrrolidine-3-sulfonamidehydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-pyrrolidine-3-sulfonamidehydrochloride typically involves the reaction of pyrrolidine with sulfonamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-pyrrolidine-3-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(3R)-pyrrolidine-3-sulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-pyrrolidine-3-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (3S)-pyrrolidine-3-sulfonamidehydrochloride: The enantiomer of (3R)-pyrrolidine-3-sulfonamidehydrochloride with similar chemical properties but different biological activities.

    Pyrrolidine-3-sulfonamide: A non-chiral analog with similar chemical reactivity but lacking the stereospecific interactions of the chiral compound.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions with biological targets. This property makes it a valuable tool in the development of enantioselective drugs and other chiral molecules.

Properties

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

(3R)-pyrrolidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H/t4-;/m1./s1

InChI Key

RKEXZIKOTCCWKB-PGMHMLKASA-N

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)N.Cl

Canonical SMILES

C1CNCC1S(=O)(=O)N.Cl

Origin of Product

United States

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